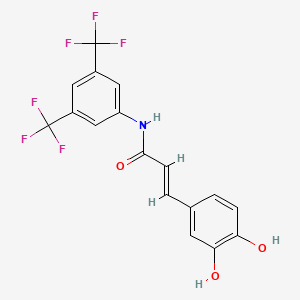
Srd5A1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Srd5A1-IN-1 is a compound that acts as an inhibitor of the enzyme steroid 5-alpha-reductase type I (SRD5A1). This enzyme is crucial in the metabolism of steroid hormones, converting testosterone into the more potent androgen, dihydrotestosterone (DHT). The inhibition of SRD5A1 has significant implications in various medical conditions, including benign prostatic hyperplasia and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Srd5A1-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Srd5A1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Srd5A1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of steroid 5-alpha-reductase and its effects on steroid metabolism.
Biology: Employed in research to understand the role of DHT in various biological processes, including cell growth and differentiation.
Medicine: Investigated for its potential therapeutic applications in conditions such as benign prostatic hyperplasia, prostate cancer, and androgenetic alopecia.
Industry: Utilized in the development of pharmaceuticals targeting SRD5A1 for various medical conditions
Mécanisme D'action
Srd5A1-IN-1 exerts its effects by binding to the active site of the enzyme steroid 5-alpha-reductase type I, thereby inhibiting its activity. This inhibition prevents the conversion of testosterone to dihydrotestosterone, leading to a decrease in DHT levels. The molecular targets and pathways involved include the androgen receptor signaling pathway, which is crucial in the development and progression of certain cancers and other androgen-related conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Finasteride: Another inhibitor of steroid 5-alpha-reductase, primarily targeting type II isoform.
Dutasteride: Inhibits both type I and type II isoforms of steroid 5-alpha-reductase.
4-Azasteroids: A class of compounds that inhibit steroid 5-alpha-reductase activity
Uniqueness
Srd5A1-IN-1 is unique in its selective inhibition of the type I isoform of steroid 5-alpha-reductase, making it a valuable tool for studying the specific role of this enzyme in various biological processes and diseases. Its selectivity also offers potential therapeutic advantages by minimizing off-target effects associated with the inhibition of other isoforms .
Propriétés
Formule moléculaire |
C17H11F6NO3 |
|---|---|
Poids moléculaire |
391.26 g/mol |
Nom IUPAC |
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H11F6NO3/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-15(27)4-2-9-1-3-13(25)14(26)5-9/h1-8,25-26H,(H,24,27)/b4-2+ |
Clé InChI |
VYSOCZLQZPSHHE-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






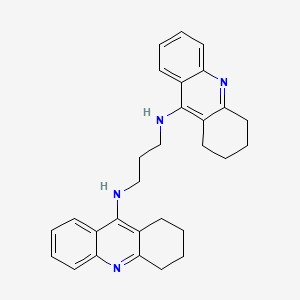
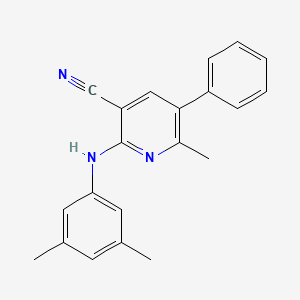
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
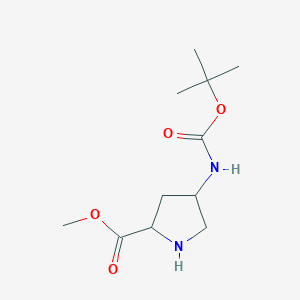
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
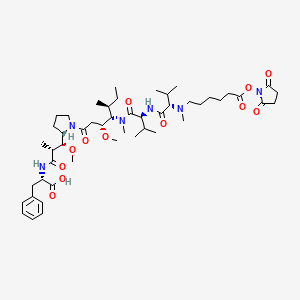
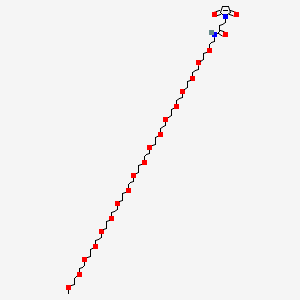

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
